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Compound of Interest
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VH 101 phenol-alkylC4-amine

dihydrochloride

CAS No.: 2564467-03-2

Cat. No.: B2379568

Get Quote

Abstract & Introduction
The synthesis of heterobifunctional degraders (PROTACs) requires precise chemical

conjugation between an E3 ligase ligand, a linker, and a target protein (POI) ligand.[2][3][4] VH

101 (often supplied as VH 101-acid, VH 101-phenol, or VH 101-thiol) is a high-affinity VHL

ligand derivative widely used as the "engine" for E3 recruitment.[1]

A common failure point in PROTAC synthesis is incorrect stoichiometry during the linker

attachment phase. Inaccurate molar equivalents can lead to:

Homobifunctional Impurities: Formation of "dimers" (e.g., Linker-Linker or Ligand-Linker-

Ligand) that are difficult to purify.[1]

Incomplete Conversion: Wasting expensive VH 101 starting material.

Purification Bottlenecks: Co-elution of unreacted linker with the product.
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This guide provides a standardized protocol for calculating and applying molar equivalents to

conjugate VH 101-Acid to an amine-functionalized linker via amide coupling, a standard

workflow in PROTAC development.[1]

Technical Background: The Stoichiometric Strategy
The "Statistical Challenge"
When reacting a bifunctional linker (e.g., a diamine) with VH 101, the ratio of reagents dictates

the product distribution.

1:1 Ratio: High risk of polymerization or double-substitution (VH101-Linker-VH101),

especially if the linker is symmetric and unprotected.[1]

High Excess Linker (>5 eq): Promotes mono-substitution (VH101-Linker-NH2) but requires

efficient removal of excess linker later.[1]

Mono-Protected Linkers (Recommended): Using a Boc-protected diamine allows for a

controlled 1.0 : 1.2 ratio, maximizing yield while minimizing waste.[1]

Critical Variables in Calculation
Purity Correction: Commercial VH 101 is often >95% pure, but salts (TFA, HCl) can inflate

the apparent mass. You must use the Formula Weight (FW) from the specific Certificate of

Analysis (CoA), not just the theoretical Molecular Weight (MW).

Hygroscopicity: VHL ligands can absorb water. Weighing errors of <1 mg can shift

equivalents significantly on small scales (e.g., 5-10 mg reactions).[1]

Molar Equivalent Calculations
The Core Formula
To determine the mass of reagents required:

Where:

Target mmol is fixed by the Limiting Reagent (usually VH 101).
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Equivalents are the relative molar ratios defined by the protocol.

Standard Equivalents Table (Amide Coupling)
Scenario: Conjugating VH 101-Acid (Limiting Reagent) to N-Boc-PEG-Diamine.

Component Role
Standard
Equivalents (Eq)

Rationale

VH 101-Acid Limiting Reagent 1.0

Most expensive

component; defines

the scale.[1]

Linker (Mono-Boc) Reactant 1.2 - 1.5
Slight excess ensures

all VH 101 reacts.[1]

HATU Coupling Agent 1.1 - 1.2

Sufficient to activate

acid; avoid large

excess to prevent side

reactions.[1]

HOAt (Optional) Additive 1.1 - 1.2

Accelerates reaction;

suppresses

racemization.[1]

DIPEA (Base) Base 3.0 - 5.0

Must neutralize all

acidic protons

(including salts on the

starting material).[1]

Calculation Workflow Example
Goal: Conjugate 10 mg of VH 101-Acid (FW: 532.6 g/mol ) to a PEG linker.

Calculate Moles of Limiting Reagent (VH 101):

Calculate Mass of Linker (Assume FW 250.0, 1.2 eq):

Calculate Volume of DIPEA (Density 0.742 g/mL, MW 129.2, 3.0 eq):
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Step-by-Step Conjugation Protocol
Reaction: VH 101-Acid + N-Boc-PEG-Amine

VH 101-PEG-Boc (Amide Bond Formation)[1]

Materials
VH 101-Acid (e.g., Tocris/MedChemExpress)[1]

Linker: N-Boc-PEG4-Amine

Reagents: HATU, DIPEA, Anhydrous DMF

Equipment: 4 mL glass vial with septum, magnetic stir bar, LCMS.

Procedure
Preparation of Stock Solutions:

Dissolve VH 101-Acid in anhydrous DMF to a concentration of 0.1 M (e.g., 18.8 µmol in

188 µL DMF).

Note: High concentration (0.1 - 0.2 M) is crucial for reaction kinetics.[1] Dilute reactions

(<0.05 M) proceed slowly.

Activation (Pre-complexation):

To the VH 101 solution, add HATU (1.1 eq) and DIPEA (3.0 eq).

Stir at Room Temperature (RT) for 5 minutes.

Checkpoint: Solution may turn slightly yellow (liberation of HOAt/leaving group).

Linker Addition:

Add Linker (1.2 eq) dissolved in minimal DMF.

Flush headspace with Nitrogen/Argon and cap.
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Reaction Monitoring:

Stir at RT for 1–2 hours.

QC Step: Take a 2 µL aliquot, dilute in 100 µL MeCN/H2O (50:50), and inject on LCMS.

Success Criteria: Disappearance of VH 101-Acid peak (M+H).[1] Appearance of Product

peak (M+H of VH101 + Linker - H2O).

Work-up (for Boc-protected intermediate):

Dilute reaction with Ethyl Acetate (EtOAc).

Wash 3x with 5% LiCl (aq) or Brine to remove DMF.

Dry organic layer over Na2SO4, filter, and concentrate.

Alternative: For small scale (<10 mg), purify directly via Prep-HPLC.[1]

Visualization: Workflow & Logic
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Figure 1: Logical workflow for VH 101 linker conjugation, highlighting the critical calculation and

QC checkpoints.
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Observation Probable Cause Corrective Action

Low Yield / Incomplete

Reaction

Water in DMF or degraded

HATU.[1]

Use anhydrous DMF (freshly

opened). Check HATU

expiration. Increase DIPEA to

5.0 eq.

Double Addition (Dimer)
Linker was not mono-protected

or used in 1:1 ratio.[1]

Use Mono-Boc protected

linkers.[1] If using symmetric

diamine, use 5-10 eq excess.

[1]

Racemization Over-activation or high pH.

Limit activation time to <5

mins. Do not exceed 3.0 eq

DIPEA unless necessary. Use

HOAt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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